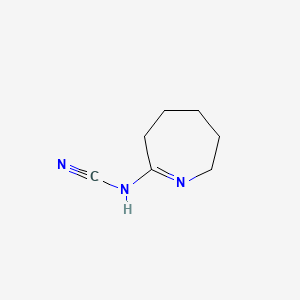
Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-
Vue d'ensemble
Description
Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol. This compound features a cyanamide group (NH2-C=N) attached to a tetrahydro-2H-azepin-7-yl moiety. Cyanamides are known for their versatile reactivity and can participate in various condensation reactions.
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, plays a role in several biochemical reactions due to its reactive cyanamide group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes that catalyze the addition of nucleophiles to the cyanamide group, leading to the formation of new chemical bonds. Additionally, cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, can form coordination complexes with metal ions, which can influence its reactivity and interactions with other biomolecules .
Cellular Effects
The effects of cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and altering cellular energy production. Additionally, cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, can affect the expression of genes related to stress responses and cell survival .
Molecular Mechanism
The molecular mechanism of action of cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its cyanamide group. These binding interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, can change over time due to its stability and degradation. This compound may undergo hydrolysis or other chemical reactions that reduce its concentration and activity over time. Long-term studies have shown that cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in significant changes in biological outcomes.
Metabolic Pathways
Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, is involved in several metabolic pathways. It can interact with enzymes that catalyze the conversion of cyanamide to other metabolites, influencing metabolic flux and the levels of various intermediates. This compound may also affect the activity of cofactors and other molecules involved in metabolic reactions, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, may be transported into mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, is determined by targeting signals and post-translational modifications. This compound may be directed to specific organelles, such as the nucleus or endoplasmic reticulum, where it can exert its effects on cellular processes. The activity and function of cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, can be influenced by its localization, as different cellular compartments provide distinct microenvironments and interaction partners.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- typically involves the reaction of 3,4,5,6-tetrahydro-2H-azepin-7-amine with cyanogen bromide or cyanogen chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: Industrial production of cyanamides often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient for large-scale production and ensures a high yield of the desired product.
Types of Reactions:
Oxidation: Cyanamides can undergo oxidation reactions to form nitriles or amides.
Reduction: Reduction of cyanamides typically yields primary amines.
Substitution: Cyanamides can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyanamides.
Applications De Recherche Scientifique
Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- has a wide range of applications in scientific research:
Organic Chemistry: Used in cycloaddition and aminocyanation reactions.
Agriculture: Employed as a rest-breaking agent to stimulate uniform opening of buds and early foliation.
Materials Science: Organometallic complexes of cyanamide are used in materials science for their unique coordination chemistry.
Medicine: Utilized as an alcohol-deterrent drug.
Pharmaceutical Chemistry: Widely used in the production of pharmaceuticals and other organic compounds.
Comparaison Avec Des Composés Similaires
Calcium Cyanamide (CaCN2): Used in agriculture as a fertilizer and in the production of cyanamide.
Dicyandiamide (2-cyanoguanidine): Formed by the dimerization of cyanamide and used in the production of melamine.
Melamine: A cyclic trimer of cyanamide used in the production of resins and plastics.
Uniqueness: Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility in organic synthesis and its role as an electrophilic cyanide-transfer agent make it distinct from other cyanamides.
Propriétés
IUPAC Name |
3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-10-7-4-2-1-3-5-9-7/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZZNASGPKRVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242996 | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97482-07-0 | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B1345104.png)


![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)







